

Commercial availability of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

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Compound of Interest

Compound Name: 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B1451328

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An In-Depth Technical Guide to **4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use and sourcing of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**. It moves beyond a simple cataloging of properties to provide actionable insights into its application, commercial availability, and handling, ensuring both scientific integrity and practical utility.

Introduction: A Versatile Building Block in Modern Synthesis

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS Number: 874289-30-2) is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis.^[1] Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling, a fluorine atom, and a dimethylcarbamoyl group, makes it an attractive building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical development.^[2] The strategic placement of these functional groups allows for fine-tuning of steric and electronic properties, enhancing its utility in creating novel molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction.^[2]

Molecular Profile and Physicochemical Properties

The inherent reactivity and utility of this compound are dictated by its structure. The electron-withdrawing nature of both the fluorine atom and the dimethylcarbamoyl group modulates the electron density of the aromatic ring and influences the reactivity of the boronic acid group in catalytic cycles.

Caption: Molecular structure of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	874289-30-2	[1]
Molecular Formula	C ₉ H ₁₁ BFNO ₃	[1]
Molecular Weight	211.0 g/mol	[1]
Appearance	White to off-white solid/powder	[2]
Purity	Typically ≥96%	[3]
Storage Temperature	2-8°C or Room Temperature	[3][4]
Key Synonyms	(4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid	[5]

Commercial Availability and Sourcing

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is available from a variety of chemical suppliers catering to research and bulk synthesis needs. Availability, purity, and offered quantities can vary, so a comparative assessment is crucial for project planning and procurement.

Table 2: Selected Commercial Suppliers

Supplier	Product Name	CAS No.	Purity	Typical Quantities
Santa Cruz Biotechnology	4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid	874289-30-2	-	Research quantities
Sigma-Aldrich (Merck)	(4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid	874289-30-2	≥96%	Research quantities
BLDpharm	(4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid	874289-30-2	-	Research to bulk
Fisher Scientific	Sigma Aldrich 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid*	-	-	1 g
Leyan / Haohong Scientific	(4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid	-	96%	Research quantities

*Note: Fisher Scientific lists a constitutional isomer. Researchers must verify the exact isomer required.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many drug candidates.

Causality in Application: The utility of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** in this context is not accidental.

- **Orthogonal Reactivity:** The boronic acid provides a specific site for palladium-catalyzed coupling, which is generally tolerant of many other functional groups.
- **Modulation of Properties:** The fluorine and dimethylcarbamoyl groups act as powerful electronic and steric modulators. The fluorine atom can enhance metabolic stability or binding affinity in the final compound, while the amide group offers a hydrogen bond acceptor and a potential vector for further chemical modification.
- **Predictable Coupling:** Arylboronic acids are typically stable, easy to handle, and their reactions are well-understood and scalable, making them ideal for drug development pipelines.[6][7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a generalized, self-validating procedure for the coupling of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** with a generic aryl bromide (Ar-Br).

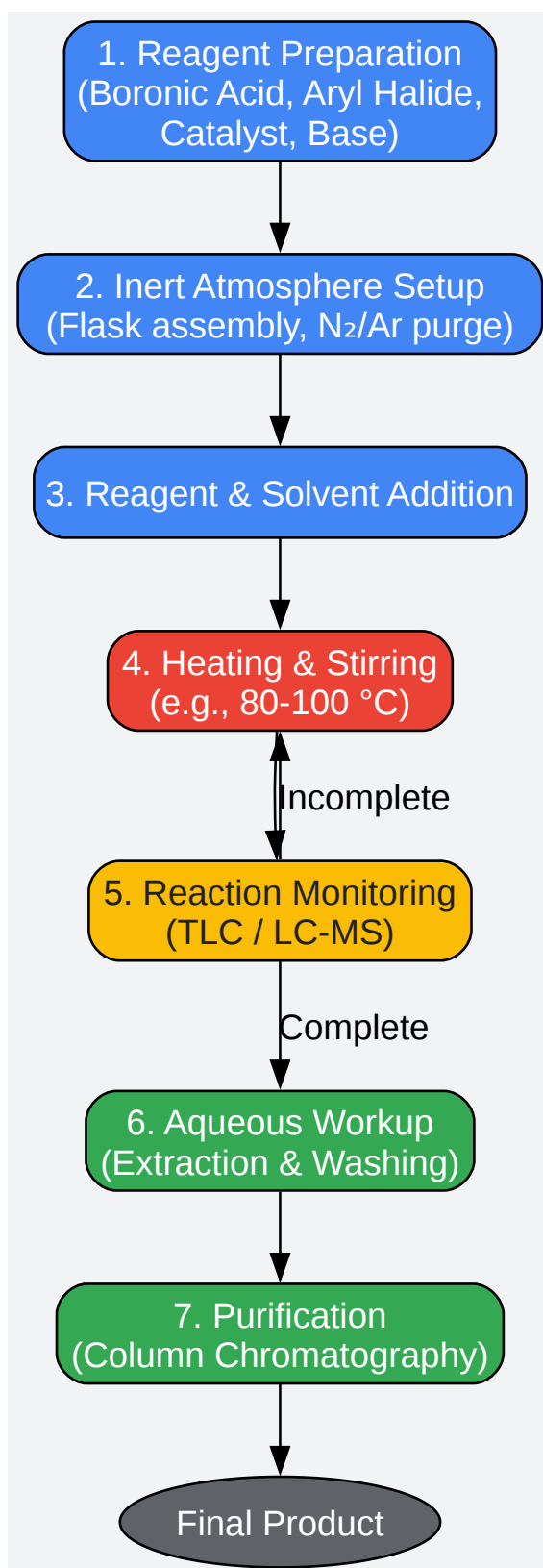
Materials and Reagents:

- **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** (1.2 equivalents)
- Aryl bromide (Ar-Br) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser)
- Magnetic stirrer and heating mantle

Step-by-Step Methodology:

- **Inert Atmosphere:** Assemble a round-bottom flask with a magnetic stir bar and condenser. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintaining an oxygen-free environment is critical for preventing the degradation of the palladium catalyst.
- **Reagent Addition:** To the flask, add the aryl bromide (1.0 eq.), **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
- **Solvent Addition:** Add the degassed solvent system via cannula or syringe. A common ratio might be 4:1 or 5:1 organic solvent to water.
- **Reaction Execution:** Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous washes remove the inorganic base and salts.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.



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Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. Information is derived from typical Safety Data Sheets (SDS) for arylboronic acids.

- Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Harmful if swallowed.[9]
- Precautionary Measures:
 - Avoid breathing dust.[8]
 - Use only in a well-ventilated area or outdoors.[8]
 - Wash skin thoroughly after handling.[8]
 - Wear protective gloves, eye protection, and face protection.[8]
- First Aid:
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
 - IF ON SKIN: Wash with plenty of soap and water.[8]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][10]
 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11]
- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend storage at 2-8°C under an inert gas, as boronic acids can be sensitive to moisture and oxidation.[4][8]

Conclusion

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid stands out as a sophisticated and enabling chemical tool for advanced synthesis. Its ready commercial availability from multiple suppliers, combined with its well-defined reactivity in robust protocols like the Suzuki-Miyaura

coupling, solidifies its role in modern drug discovery and materials science. By understanding its molecular properties, sourcing options, and proper handling, researchers can effectively leverage this reagent to accelerate the development of novel and impactful chemical entities.

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